Cas no 186772-43-0 (1-bromo-3-tert-butyl-5-iodobenzene)
1-bromo-3-tert-butyl-5-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-3-tert-butyl-5-iodobenzene
- AGN-PC-009L47
- 1-bromo-3-iodo-5-tert-butylbenzene
- Benzene, 1-bromo-3-(1,1-dimethylethyl)-5-iodo-
- CTK0E2194
- 1-bromo-3-t-butyl-5-iodobenzene
- 3-Bromo-5-iodo-tert-butylbenzene
- KB-70551
- Benzene,1-bromo-3-(1,1-dimethylethyl)-5-iodo
- BS-50748
- DTXSID80466701
- 186772-43-0
- SCHEMBL21986188
- C10H12BrI
- 1-Bromo-3-(t-butyl)-5-iodobenzene
- DB-366225
- 1-Bromo-3-(tert-butyl)-5-iodobenzene
- 3-Bromo-5-iodo-1-tert-butylbenzene
- CS-0173618
- F50549
- A853971
- SY357235
- MFCD18089329
-
- MDL: MFCD18089329
- Inchi: 1S/C10H12BrI/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3
- InChI Key: QOBRAZDMDGZKHL-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(=C1)C(C)(C)C)Br
Computed Properties
- Exact Mass: 337.91700
- Monoisotopic Mass: 337.91671g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 4.35120
1-bromo-3-tert-butyl-5-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13173-5g |
1-bromo-3-(tert-butyl)-5-iodobenzene |
186772-43-0 | 95 | 5g |
$2450 | 2021-06-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG968-1g |
1-bromo-3-tert-butyl-5-iodobenzene |
186772-43-0 | 98% | 1g |
463.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG968-5g |
1-bromo-3-tert-butyl-5-iodobenzene |
186772-43-0 | 98% | 5g |
1560.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG968-200mg |
1-bromo-3-tert-butyl-5-iodobenzene |
186772-43-0 | 98% | 200mg |
142.0CNY | 2021-07-15 | |
| Ambeed | A332730-250mg |
1-Bromo-3-(tert-butyl)-5-iodobenzene |
186772-43-0 | 98% | 250mg |
$15.0 | 2024-07-28 | |
| Ambeed | A332730-1g |
1-Bromo-3-(tert-butyl)-5-iodobenzene |
186772-43-0 | 98% | 1g |
$30.0 | 2024-07-28 | |
| Ambeed | A332730-5g |
1-Bromo-3-(tert-butyl)-5-iodobenzene |
186772-43-0 | 98% | 5g |
$116.0 | 2024-07-28 | |
| Ambeed | A332730-25g |
1-Bromo-3-(tert-butyl)-5-iodobenzene |
186772-43-0 | 98% | 25g |
$526.0 | 2024-07-28 | |
| ChemScence | CS-0173618-1g |
1-Bromo-3-(tert-butyl)-5-iodobenzene |
186772-43-0 | 1g |
$48.0 | 2022-04-27 | ||
| ChemScence | CS-0173618-5g |
1-Bromo-3-(tert-butyl)-5-iodobenzene |
186772-43-0 | 5g |
$166.0 | 2022-04-27 |
1-bromo-3-tert-butyl-5-iodobenzene Suppliers
1-bromo-3-tert-butyl-5-iodobenzene Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 1-bromo-3-tert-butyl-5-iodobenzene
Recent Advances in the Application of 1-Bromo-3-tert-butyl-5-iodobenzene (CAS: 186772-43-0) in Chemical Biology and Pharmaceutical Research
The compound 1-bromo-3-tert-butyl-5-iodobenzene (CAS: 186772-43-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, drug discovery, and material science. This halogenated aromatic compound serves as a critical building block for the construction of complex molecular architectures, particularly in the development of novel therapeutics and functional materials. Recent studies have highlighted its role in cross-coupling reactions, where it acts as a key intermediate for the synthesis of biologically active molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1-bromo-3-tert-butyl-5-iodobenzene as a precursor for the synthesis of potent kinase inhibitors. The compound's unique halogen substitution pattern allowed for selective functionalization via palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse compound libraries. The resulting inhibitors demonstrated promising activity against several cancer-associated kinases, with IC50 values in the low nanomolar range. This work underscores the compound's utility in medicinal chemistry campaigns targeting protein kinases.
Another significant application was reported in Advanced Synthesis & Catalysis, where 1-bromo-3-tert-butyl-5-iodobenzene served as a model substrate for developing new C-H activation methodologies. The steric bulk of the tert-butyl group and the orthogonal halogen substituents provided an excellent platform for studying regioselective functionalization. The developed protocol achieved unprecedented levels of selectivity in the direct arylation of electron-rich arenes, offering a more sustainable alternative to traditional cross-coupling approaches.
From a materials science perspective, recent work in Chemical Communications has demonstrated the compound's potential in organic electronics. When incorporated as a core building block in conjugated polymers, the tert-butyl group provided enhanced solubility while the halogen atoms served as handles for further functionalization. The resulting materials exhibited improved charge transport properties, making them candidates for organic photovoltaic applications.
Ongoing research continues to explore new applications of 1-bromo-3-tert-butyl-5-iodobenzene in chemical biology. A particularly promising direction involves its use in bioorthogonal chemistry, where the differential reactivity of the bromo and iodo substituents enables sequential labeling strategies for biological imaging. Recent preclinical studies have shown that derivatives of this compound can serve as effective probes for positron emission tomography (PET) when appropriately functionalized with radioisotopes.
As the field progresses, the unique structural features of 1-bromo-3-tert-butyl-5-iodobenzene continue to inspire innovative applications across multiple disciplines. Its commercial availability (typically >98% purity) and well-characterized reactivity make it an attractive starting material for both academic and industrial research. Future directions likely include expanded applications in targeted drug delivery systems and the development of novel synthetic methodologies that leverage its distinctive substitution pattern.
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